molecular formula C17H14N6O2S B2698287 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)propanamide CAS No. 946312-57-8

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)propanamide

Número de catálogo: B2698287
Número CAS: 946312-57-8
Peso molecular: 366.4
Clave InChI: KPDFLXDBYGZQBX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H14N6O2S and its molecular weight is 366.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)propanamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in oncology and as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The compound's structure can be confirmed using various spectroscopic methods including NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry. For instance, the characteristic peaks in the NMR spectrum can indicate the presence of specific functional groups that are crucial for its biological activity.

Anticancer Properties

Research has shown that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For example:

  • Inhibitory Activity : The compound has been tested against various cancer cell lines, demonstrating potent inhibitory effects. In particular, derivatives have shown IC50 values in the low micromolar range against lung cancer cells (A549), indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. Flow cytometric analyses have revealed that treatment with these compounds leads to increased sub-G1 populations in cell cycle assays, indicative of apoptotic cell death .
  • EGFR Inhibition : Some derivatives have been designed as epidermal growth factor receptor inhibitors (EGFRIs). For instance, one compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR, highlighting its potential as an effective targeted therapy for cancers with EGFR overexpression .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on their structural modifications. Studies suggest that specific substitutions on the phenyl or thiazole rings can enhance potency and selectivity against cancer cell lines .

CompoundIC50 (µM)TargetCell Line
1a2.24EGFRA549
12b0.016EGFR WTA549
1d1.74-MCF-7

Case Study 1: Antitumor Activity

A recent study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activity. Compound 1a was found to significantly inhibit cell proliferation in A549 cells with an IC50 value of 2.24 µM, demonstrating superior efficacy compared to doxorubicin . Flow cytometric analysis indicated that this compound induced apoptosis effectively at low concentrations.

Case Study 2: EGFR Targeting

Another investigation focused on compound 12b, which exhibited remarkable potency against both wild-type and mutant EGFR variants. This compound not only inhibited cell growth but also induced apoptosis and disrupted cell cycle progression at S and G2/M phases . The findings suggest that structural modifications can lead to enhanced therapeutic profiles.

Propiedades

IUPAC Name

3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S/c24-14(21-17-18-7-9-26-17)6-8-22-11-19-15-13(16(22)25)10-20-23(15)12-4-2-1-3-5-12/h1-5,7,9-11H,6,8H2,(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDFLXDBYGZQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.